(4-Methoxyphenyl)methyl carbonocyanidate

CAS No.: 57022-36-3

Cat. No.: VC19597259

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57022-36-3 |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | (4-methoxyphenyl)methyl cyanoformate |

| Standard InChI | InChI=1S/C10H9NO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,7H2,1H3 |

| Standard InChI Key | AQBQMZAWXVXZGV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)COC(=O)C#N |

Introduction

Chemical Identity and Molecular Properties

Molecular Structure and Composition

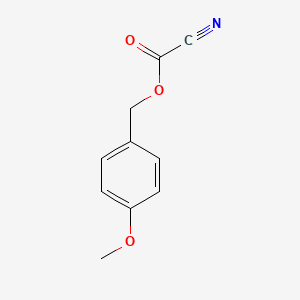

(4-Methoxyphenyl)methyl carbonocyanidate features a methoxyphenyl group attached to a methyl carbonocyanidate chain. The IUPAC name, (4-methoxyphenyl)methyl cyanoformate, reflects its esterified cyanoformic acid derivative. The canonical SMILES representation (\text{COC1=CC=C(C=C1)COC(=O)C#N}) highlights the methoxy substituent at the para position of the benzene ring and the cyanoformate group. The Standard InChIKey () further confirms its unique stereochemical identity.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 57022-36-3 |

| Molecular Formula | |

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | (4-methoxyphenyl)methyl cyanoformate |

| SMILES | COC1=CC=C(C=C1)COC(=O)C#N |

| InChIKey | AQBQMZAWXVXZGV-UHFFFAOYSA-N |

Reactivity and Chemical Behavior

Electrophilic and Nucleophilic Reactivity

The carbonocyanidate functional group (\text{-OC(=O)C#N}) enables dual reactivity: the cyano group (\text{-C#N}) acts as a strong electrophile, while the ester oxygen can participate in nucleophilic substitutions. This bifunctionality allows the compound to engage in reactions typical of nitriles (e.g., nucleophilic additions) and esters (e.g., transesterifications). For instance, the cyano group may undergo hydrolysis to form amides or carboxylic acids under acidic or basic conditions, while the methoxyphenyl moiety stabilizes intermediates through resonance.

Reaction Mechanisms and Kinetics

Reactivity is influenced by the electron-donating methoxy group, which enhances the electrophilicity of the cyano carbon. Kinetic studies suggest that nucleophilic attacks at this position proceed via a two-step mechanism: initial dipole formation followed by nucleophilic coordination. Thermodynamic stability is moderated by the compound’s sensitivity to environmental factors, with hydrolysis rates increasing under elevated temperatures or humidity.

Synthesis and Manufacturing

General Synthetic Approach

Industrial synthesis of (4-Methoxyphenyl)methyl carbonocyanidate typically involves the esterification of 4-methoxybenzyl alcohol with cyanoformic acid derivatives. While detailed reaction conditions remain proprietary, the process likely employs activating agents (e.g., carbodiimides) to facilitate the coupling of the alcohol with cyanoformyl chloride. Solvent selection and temperature control are critical to minimizing side reactions, such as premature hydrolysis of the cyano group.

Process Considerations

Key challenges include the thermal instability of intermediates and the hygroscopic nature of reactants. Pilot-scale production necessitates anhydrous conditions and inert atmospheres to preserve yield. Post-synthesis purification often involves chromatography or recrystallization from apolar solvents like hexane.

Applications in Scientific Research

Organic Synthesis

The compound’s dual reactivity makes it a valuable building block for synthesizing heterocycles and functionalized aromatics. For example, it serves as a precursor in the preparation of ureas and carbamates via reaction with amines. Its methoxyphenyl group also facilitates participation in Suzuki-Miyaura cross-couplings, enabling access to biphenyl derivatives.

Pharmaceutical Intermediates

In medicinal chemistry, (4-Methoxyphenyl)methyl carbonocyanidate is employed to introduce cyanoformate motifs into protease inhibitors and kinase modulators. Its ability to act as a masked carboxylic acid precursor enhances drug bioavailability by improving membrane permeability.

Stability and Solubility Profile

Environmental Stability

The compound degrades under prolonged exposure to light, moisture, or temperatures above 40°C. Accelerated stability studies indicate a half-life of 14 days at 25°C/60% relative humidity, necessitating storage in amber glass under nitrogen.

Table 2: Stability and Solubility

| Factor | Condition | Effect/Result |

|---|---|---|

| Temperature | >40°C | Decomposition |

| Light | UV exposure | Radical degradation |

| Moisture | >60% RH | Hydrolysis to cyanoformic acid |

| Solubility | Dichloromethane | 250 mg/mL |

| Solubility | Water | <1 mg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume